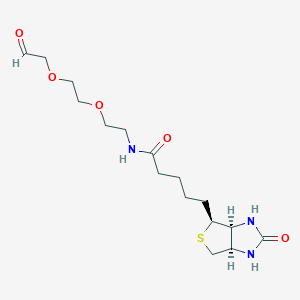

Biotin-PEG2-C1-aldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-oxoethoxy)ethoxy]ethyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O5S/c20-6-8-24-10-9-23-7-5-17-14(21)4-2-1-3-13-15-12(11-25-13)18-16(22)19-15/h6,12-13,15H,1-5,7-11H2,(H,17,21)(H2,18,19,22)/t12-,13-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRDOHFIXUPJTQ-YDHLFZDLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCC=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCC=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG2-C1-aldehyde for Researchers and Drug Development Professionals

Abstract

Biotin-PEG2-C1-aldehyde is a heterobifunctional chemical linker that has emerged as a valuable tool in bioconjugation, diagnostics, and the development of novel therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use. It is intended for researchers, scientists, and drug development professionals who wish to leverage this versatile molecule in their work.

Introduction

This compound is a molecule composed of three key functional components: a biotin (B1667282) moiety, a short polyethylene (B3416737) glycol (PEG) spacer, and a reactive aldehyde group. The biotin component allows for strong and specific non-covalent binding to avidin (B1170675) and streptavidin, a cornerstone of many biological assays. The PEG2 spacer, consisting of two ethylene (B1197577) glycol units, enhances the molecule's solubility in aqueous buffers and provides flexibility, which can be crucial for overcoming steric hindrance in binding interactions. The terminal aldehyde group offers a reactive handle for the covalent conjugation to primary amines, such as those found on the surface of proteins (e.g., the ε-amino group of lysine (B10760008) residues) or other molecules.

This unique combination of features makes this compound a versatile reagent for a variety of applications, including the labeling of biomolecules for detection and purification, the development of targeted drug delivery systems, and as a linker in the synthesis of PROTACs.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Name | N-{2-[2-(2-Oxoethoxy)ethoxy]ethyl}-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide |

| Synonyms | Biotin-PEG2-CH2-aldehyde |

| CAS Number | 2408505-11-1 |

| Molecular Formula | C16H27N3O5S |

| Molecular Weight | 373.47 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Solubility | Soluble in water, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF) |

| Storage | Recommended to be stored at -20°C in a sealed container, protected from light and moisture |

| Reactive Group | Aldehyde (-CHO) |

| Reactive Towards | Primary amines (-NH2), hydrazides (-NHNH2) |

Quantitative Data

The utility of this compound is underpinned by the well-characterized and exceptionally strong interaction between biotin and streptavidin. Quantitative data for this interaction are summarized in Table 2.

| Parameter | Value | Reference(s) |

| Dissociation Constant (Kd) | ≈ 10⁻¹⁴ to 10⁻¹⁵ mol/L | [1][2][3] |

| Association Rate (kon) | ~10⁵ to 10⁷ M⁻¹s⁻¹ | [3] |

| Dissociation Rate (koff) | ~10⁻⁴ to 10⁻⁶ s⁻¹ | [3] |

Applications

Bioconjugation and Labeling

The aldehyde group of this compound reacts with primary amines on biomolecules to form a Schiff base, which can then be reduced to a stable secondary amine linkage through a process called reductive amination. This allows for the covalent attachment of a biotin tag to proteins, peptides, and other amine-containing molecules for subsequent detection, purification, or immobilization using streptavidin- or avidin-conjugated supports or reporters.[4]

Proteolysis Targeting Chimeras (PROTACs)

This compound is utilized as a linker in the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] In this context, the aldehyde group can be used to conjugate the linker to a ligand for the target protein, while the biotin end can be used for analytical purposes, such as in vitro pull-down assays to study the formation of the ternary complex (E3 ligase - PROTAC - target protein).

The general mechanism of PROTAC-mediated protein degradation is illustrated in the following diagram:

Caption: PROTAC-mediated protein degradation workflow.

Affinity Studies and Pull-Down Assays

Proteins or other molecules labeled with this compound can be used as "bait" in pull-down assays to identify and isolate binding partners from complex biological samples like cell lysates. The biotinylated bait is captured on streptavidin-coated beads, and any interacting molecules ("prey") are co-precipitated and can be identified by techniques such as Western blotting or mass spectrometry.

Experimental Protocols

Protein Labeling via Reductive Amination

This protocol describes the general procedure for labeling a protein with this compound.

Materials:

-

Protein of interest (1-5 mg/mL in an amine-free buffer, e.g., PBS or HEPES, pH 7.0-8.0)

-

This compound

-

Anhydrous DMSO

-

Sodium cyanoborohydride (NaBH₃CN) solution (e.g., 1 M in 10 mM NaOH, freshly prepared)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

-

Prepare Protein Solution: Ensure the protein solution is in an amine-free buffer. If necessary, perform buffer exchange using a desalting column or dialysis.

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10-20 mg/mL.

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

-

Gently mix and incubate at room temperature for 2-4 hours or overnight at 4°C.

-

-

Reduction:

-

Add sodium cyanoborohydride solution to a final concentration of 20-50 mM.

-

Incubate for 1-2 hours at room temperature.

-

-

Quenching:

-

Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted aldehyde.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and reducing agent by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

-

Characterization and Storage:

-

Determine the concentration of the biotinylated protein using a standard protein assay (e.g., BCA).

-

The degree of biotinylation can be assessed using a HABA assay or mass spectrometry.

-

Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

-

Caption: Experimental workflow for protein biotinylation.

Biotin Pull-Down Assay

This protocol describes a general procedure for using a biotinylated protein to pull down interacting partners from a cell lysate.

Materials:

-

Biotinylated protein ("bait")

-

Cell lysate ("prey")

-

Streptavidin-coated magnetic or agarose (B213101) beads

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20 and protease inhibitors)

-

Elution Buffer (e.g., SDS-PAGE sample buffer or high concentration of free biotin)

Procedure:

-

Prepare Beads:

-

Resuspend the streptavidin beads and transfer the required amount to a new tube.

-

Wash the beads 2-3 times with Binding/Wash Buffer by resuspending, pelleting (using a magnet or centrifugation), and removing the supernatant.

-

-

Immobilize Bait:

-

Resuspend the washed beads in Binding/Wash Buffer.

-

Add the biotinylated bait protein and incubate with gentle rotation for 30-60 minutes at room temperature or 4°C.

-

-

Wash Unbound Bait:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3 times with Binding/Wash Buffer to remove any unbound bait protein.

-

-

Bind Prey:

-

Resuspend the beads with the immobilized bait in the cell lysate.

-

Incubate with gentle rotation for 1-4 hours at 4°C.

-

-

Wash Unbound Prey:

-

Pellet the beads and save a small aliquot of the supernatant (flow-through) for analysis.

-

Wash the beads 3-5 times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads by resuspending them in Elution Buffer and incubating (e.g., boiling for 5-10 minutes if using SDS-PAGE sample buffer).

-

-

Analysis:

-

Pellet the beads and collect the supernatant containing the eluted proteins.

-

Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting. For protein identification, mass spectrometry can be used.

-

Caption: Workflow for a biotin pull-down assay.

Conclusion

This compound is a powerful and versatile tool for researchers in both academic and industrial settings. Its well-defined chemical properties, coupled with the robust biotin-streptavidin interaction, enable a wide range of applications from basic research to the development of next-generation therapeutics. The protocols and data presented in this guide are intended to provide a solid foundation for the successful implementation of this reagent in various experimental workflows. As with any chemical reagent, optimal conditions for specific applications may require empirical determination.

References

- 1. researchgate.net [researchgate.net]

- 2. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 3. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]

- 4. Biotin PEG aldehyde [nanocs.net]

- 5. researchgate.net [researchgate.net]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism and Application of Biotin-PEG2-C1-aldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG2-C1-aldehyde, a versatile biotinylation reagent. It details the core mechanism of action, provides structured experimental protocols, and explores its applications in modern life sciences research, with a particular focus on its role in Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Versatility of this compound

This compound is a chemical probe that integrates three key functional components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive aldehyde group.[1][2] This combination of features makes it a valuable tool for the specific labeling and conjugation of biomolecules.[1]

The biotin group provides a powerful handle for the detection, purification, and immobilization of tagged molecules, leveraging the exceptionally strong and specific biotin-streptavidin interaction.[1] The PEG spacer, in this case, a diethylene glycol unit, enhances the water solubility of the reagent and the resulting conjugate, while also minimizing steric hindrance between the biotin and the target molecule.[1] The terminal aldehyde group offers a specific reactivity towards primary amines, allowing for the covalent linkage of the biotin-PEG moiety to proteins, peptides, and other amine-containing molecules.[3]

Core Mechanism of Action: Aldehyde-Amine Conjugation

The primary mechanism of action of this compound involves the reaction of its aldehyde group with a primary amine on a target molecule. This reaction proceeds in two key steps: the formation of a Schiff base, followed by an optional but recommended reduction to a stable secondary amine.

Schiff Base Formation

The initial reaction between the aldehyde and a primary amine is a nucleophilic addition-elimination reaction that results in the formation of an imine, also known as a Schiff base. This reaction is reversible.[3] The optimal pH for Schiff base formation is a critical parameter. While the reaction can proceed over a pH range of approximately 4 to 9, a slightly acidic environment (pH 4-6) is often favored. At this pH, the carbonyl oxygen of the aldehyde can be protonated, increasing its electrophilicity and facilitating the nucleophilic attack by the amine. A pH that is too low will lead to the protonation of the amine, rendering it non-nucleophilic and thus inhibiting the reaction. Conversely, at a higher pH (8-9), the reaction can also be efficient due to the increased availability of the deprotonated, nucleophilic amine.

dot

References

The Aldehyde Group in Biotin-PEG2-C1-aldehyde: A Technical Guide to its Function and Application in Bioconjugation and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG2-C1-aldehyde is a versatile bifunctional linker molecule increasingly utilized in the fields of bioconjugation, diagnostics, and targeted therapeutics. Its unique architecture, comprising a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive aldehyde group, enables the precise and efficient labeling and conjugation of biomolecules. This technical guide provides an in-depth exploration of the core function of the aldehyde group in this compound, detailing its reactivity, applications, and the experimental considerations for its use.

The aldehyde group is a key reactive handle for the covalent modification of biomolecules.[1] Its electrophilic nature allows for selective reactions with nucleophilic functional groups present in proteins, peptides, and other biologically relevant molecules. This reactivity is central to the utility of this compound in creating tailored bioconjugates for a range of applications, from affinity-based assays to the development of novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[2][3][4][5]

Core Functionality of the Aldehyde Group

The primary role of the aldehyde group in this compound is to serve as an electrophilic target for nucleophilic addition reactions, leading to the formation of stable covalent bonds. The most common and well-characterized reactions involve primary amines and hydrazides, which are readily available on many biomolecules or can be introduced chemically.

Reaction with Primary Amines: Schiff Base Formation

The aldehyde group reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form an imine, commonly known as a Schiff base. This condensation reaction is reversible and involves the elimination of a water molecule.

The formation of a Schiff base is a dynamic equilibrium. To drive the reaction towards the product, it is often carried out under conditions that favor the removal of water. The stability of the resulting C=N bond can be a limitation, as it is susceptible to hydrolysis, particularly at acidic pH. For applications requiring a more stable linkage, the Schiff base can be reduced to a secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).

Reaction with Hydrazides: Hydrazone Formation

A more stable linkage is achieved through the reaction of the aldehyde group with a hydrazide moiety to form a hydrazone. This reaction is also a condensation reaction that releases a water molecule.

Hydrazone bonds are generally more stable than Schiff bases, particularly under physiological conditions. The reaction proceeds efficiently at a slightly acidic pH (typically pH 5-7). The stability of the hydrazone linkage can be further enhanced by the presence of aromatic systems adjacent to the reacting groups. For many applications, the stability of the hydrazone bond is sufficient without the need for a subsequent reduction step.

Quantitative Data on Aldehyde Reactivity

While specific kinetic and efficiency data for this compound are not extensively published in publicly available literature, the general principles of aldehyde reactivity provide a framework for its application. The following table summarizes typical reaction parameters and stability considerations for the key reactions of the aldehyde group.

| Reaction Type | Reactant | Product | Typical pH | Catalyst | Bond Stability |

| Schiff Base Formation | Primary Amine (-NH₂) | Imine (C=N) | 7.0 - 8.5 | None | Reversible, susceptible to hydrolysis |

| Reductive Amination | Primary Amine (-NH₂) + Reducing Agent | Secondary Amine (CH-NH) | 6.0 - 7.5 | None | Stable |

| Hydrazone Ligation | Hydrazide (-NHNH₂) | Hydrazone (C=NNH) | 5.0 - 7.0 | Aniline (B41778) (optional) | More stable than Schiff base |

Experimental Protocols

The following are generalized protocols for the conjugation of biomolecules using this compound. Optimization of these protocols is recommended for specific applications.

Protocol 1: Labeling of a Protein with this compound via Reductive Amination

This protocol describes the labeling of a protein containing accessible primary amines.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared)

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.2).

-

Reagent Preparation: Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.

-

Conjugation Reaction:

-

Add a 10-20 molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

-

-

Reduction:

-

Add freshly prepared sodium cyanoborohydride solution to a final concentration of 20 mM.

-

Continue the incubation for an additional 1-2 hours at room temperature or overnight at 4°C.

-

-

Purification: Remove excess, unreacted biotinylation reagent and byproducts by gel filtration using a desalting column or by dialysis against an appropriate buffer.

-

Characterization: Confirm the extent of biotinylation using a HABA assay or by mass spectrometry.

Protocol 2: Conjugation to a Hydrazide-Modified Biomolecule

This protocol is for the conjugation of this compound to a biomolecule that has been functionalized with a hydrazide group.

Materials:

-

Hydrazide-modified biomolecule in a suitable buffer (e.g., 100 mM MES, 150 mM NaCl, pH 5.5)

-

This compound

-

Anhydrous DMSO or DMF

-

Aniline (optional, as a catalyst)

-

Desalting column or dialysis cassette

Procedure:

-

Biomolecule Preparation: Dissolve the hydrazide-modified biomolecule in the reaction buffer.

-

Reagent Preparation: Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.

-

Conjugation Reaction:

-

Add a 5-10 molar excess of the this compound stock solution to the hydrazide-modified biomolecule solution.

-

If using a catalyst, add aniline to a final concentration of 10-20 mM.

-

Incubate the reaction mixture at room temperature for 2-6 hours with gentle mixing.

-

-

Purification: Purify the biotinylated conjugate using a desalting column or dialysis to remove excess reagent.

-

Characterization: Analyze the conjugate by appropriate methods such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation.

Applications in Targeted Protein Degradation: PROTACs

A significant application of this compound is in the construction of PROTACs.[2][3][4][5] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The aldehyde group of this compound can be used to conjugate a ligand for a target protein (containing a suitable nucleophile like an amine or hydrazide) to the biotin moiety. The biotinylated PROTAC can then be used in proof-of-concept studies where streptavidin is used as a surrogate for an E3 ligase-recruiting element or for affinity-based pulldown assays to identify interacting partners.

Visualizing Workflows and Pathways

Experimental Workflow for Biotin-Labeling and Pulldown Assay

Caption: Workflow for protein biotinylation and affinity pulldown.

Conceptual Signaling Pathway for a PROTAC

Caption: Conceptual pathway of targeted protein degradation by a PROTAC.

Conclusion

The aldehyde group is a critical functional component of this compound, providing a versatile and reactive site for the conjugation of biomolecules. Its ability to form stable covalent bonds with primary amines and hydrazides makes it an invaluable tool for researchers in biochemistry, cell biology, and drug discovery. Understanding the reactivity and experimental considerations of the aldehyde group is essential for the successful design and execution of experiments aimed at creating precisely defined bioconjugates for a wide array of applications, from diagnostics to the development of next-generation therapeutics. Further research into the specific reaction kinetics and efficiencies of this particular linker will undoubtedly expand its utility and solidify its place in the toolbox of chemical biology.

References

Biotin-PEG2-C1-aldehyde molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Biotin-PEG2-C1-aldehyde, a bifunctional linker molecule widely utilized in bioconjugation, proteomics, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

This compound is characterized by a biotin (B1667282) moiety for high-affinity binding to streptavidin, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a reactive aldehyde group for covalent conjugation to primary amines.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₇N₃O₅S | [1] |

| Molecular Weight | 373.47 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in water, DMSO, and DMF | [2] |

Applications in Research and Drug Development

This compound serves as a versatile tool for the site-specific labeling and conjugation of biomolecules. Its primary applications include:

-

PROTAC Synthesis: This molecule is a commonly used linker in the synthesis of PROTACs.[1][3][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The aldehyde group of this compound can be reacted with an amine-containing ligand for the target protein or the E3 ligase to form one part of the PROTAC structure.

-

Bioconjugation: The aldehyde group readily reacts with primary amines on proteins, peptides, or other biomolecules via reductive amination to form a stable covalent bond.[5] This allows for the biotinylation of molecules for subsequent detection, purification, or immobilization using streptavidin- or avidin-based systems.[5]

-

Probe Development: It is used to construct biotinylated probes for use in imaging and diagnostic assays.[5]

-

Affinity Studies: The biotin moiety facilitates its use in avidin-biotin binding assays and pull-down experiments to study molecular interactions.[5]

Experimental Protocol: Biotinylation of a Protein via Reductive Amination

This protocol provides a general procedure for the covalent conjugation of this compound to a protein with available primary amine groups (e.g., lysine (B10760008) residues or the N-terminus).

Materials:

-

Protein of interest containing primary amines

-

This compound

-

Reaction Buffer: Amine-free buffer, pH 5.0-6.5 (e.g., MES or HEPES buffer)

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (B1222165) (NaBH₄)

-

Quenching solution (e.g., Tris buffer)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Protein Preparation: Dissolve the protein to be labeled in the reaction buffer to a concentration of 1-5 mg/mL.

-

This compound Stock Solution: Prepare a stock solution of this compound in an organic solvent like DMSO or DMF, or directly in the reaction buffer if solubility permits.

-

Conjugation Reaction:

-

Reduction of Schiff Base:

-

Add the reducing agent (e.g., sodium cyanoborohydride) to the reaction mixture. The final concentration of the reducing agent should be in the range of 20-50 mM.

-

Continue the incubation for an additional 1-2 hours at room temperature or overnight at 4°C.[2] This step reduces the initially formed Schiff base to a stable secondary amine linkage.[2]

-

-

Quenching the Reaction: Add a quenching solution, such as Tris buffer, to a final concentration of ~50 mM to consume any unreacted aldehyde.

-

Purification: Remove excess, unreacted this compound and byproducts from the biotinylated protein using size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).[2]

-

Characterization: Confirm the successful biotinylation of the protein using appropriate analytical techniques, such as a HABA assay for biotin incorporation, mass spectrometry to determine the degree of labeling, or a Western blot followed by detection with streptavidin-HRP.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the biotinylation of a protein using this compound.

References

An In-depth Technical Guide to the Synthesis and Purity of Biotin-PEG2-C1-aldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG2-C1-aldehyde is a bifunctional linker molecule integral to advancements in bioconjugation, diagnostics, and targeted therapeutics.[1][2] Its structure incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a hydrophilic diethylene glycol (PEG2) spacer to enhance solubility and reduce steric hindrance, and a reactive aldehyde group for covalent ligation to amine- or hydrazide-containing molecules.[3][] This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of this compound, tailored for researchers and professionals in drug development. Detailed experimental protocols, data presentation in structured tables, and visualizations of the synthetic and experimental workflows are included to facilitate a deeper understanding and practical application of this versatile chemical tool.

Introduction

The unique and robust interaction between biotin (Vitamin H) and avidin/streptavidin is a cornerstone of many biotechnological applications.[1] The covalent attachment of biotin to molecules of interest allows for their detection, purification, and immobilization. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer arm, such as the diethylene glycol in this compound, improves the aqueous solubility and bioavailability of the resulting conjugates.[5] Furthermore, the terminal aldehyde functionality provides a versatile reactive handle for the site-specific modification of biomolecules.[6] Aldehydes can react with primary amines to form a Schiff base, which can be subsequently reduced to a stable secondary amine linkage, a process known as reductive amination.[7] This chemistry is particularly useful for labeling the N-terminus of proteins or the side chains of lysine (B10760008) residues.[7] this compound has gained prominence as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), where it can be used to connect a target protein-binding ligand to an E3 ligase-recruiting ligand.[2][8]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process. A common strategy involves the use of a precursor molecule, such as Biotin-PEG2-amine, which is then reacted with an aldehyde-containing reagent. The aldehyde group itself may need to be protected during earlier synthetic steps and deprotected in the final step. A likely synthetic pathway is the reductive amination of an amine with an aldehyde.

Proposed Synthetic Pathway

A plausible synthetic route to this compound starts from the commercially available Biotin-PEG2-amine. This amine can be reacted with a suitable protected aldehyde-containing carboxylic acid, followed by deprotection of the aldehyde. A more direct approach, illustrated below, involves the reaction of Biotin-PEG2-amine with an aldehyde-containing molecule that has a reactive group for the amine.

Caption: Proposed synthesis pathway for this compound.

Physicochemical and Purity Data

The quality and purity of this compound are critical for its successful application in sensitive biological assays and for the synthesis of well-defined bioconjugates. The following tables summarize the key physicochemical properties and typical purity data.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₇N₃O₅S | [9] |

| Molecular Weight | 387.49 g/mol | [9] |

| Appearance | White to off-white solid or viscous oil | [3][7] |

| Solubility | Soluble in water, DMSO, DMF | [7] |

Table 2: Purity and Characterization Data

| Analysis Method | Specification | Typical Result |

| Purity (HPLC) | ≥95% | >95% (as stated by commercial suppliers) |

| ¹H NMR | Conforms to structure | Characteristic peaks for biotin and PEG moieties |

| Mass Spectrometry | Conforms to molecular weight | [M+H]⁺ expected at m/z 388.17 |

Note: Specific batch data including chromatograms and spectra should be obtained from the supplier.

Experimental Protocols

The following protocols are representative methods for the synthesis, purification, and analysis of this compound and its conjugates.

Representative Synthesis Protocol: Reductive Amination

This protocol describes a general method for conjugating an amine-containing PEG linker to an aldehyde, which is a key step in the synthesis of the target molecule.

-

Dissolution of Reactants: Dissolve Biotin-PEG2-amine in a suitable buffer (e.g., PBS, pH 6.5-7.5).

-

Addition of Aldehyde: Add a 5- to 20-fold molar excess of the aldehyde-containing reactant to the amine solution.

-

Schiff Base Formation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring to form the imine (Schiff base) intermediate.

-

Reduction: Introduce a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to a final concentration of 20-50 mM. This selectively reduces the imine to a stable secondary amine bond.

-

Quenching: Quench the reaction by adding an amine-containing buffer, such as Tris, to react with any excess aldehyde.

-

Purification: Purify the product using an appropriate chromatographic method (see section 4.2).

Purification Protocol: Column Chromatography

Purification of the final product and its conjugates can be achieved using various chromatography techniques.

-

Silica (B1680970) Gel Chromatography: For the small molecule product, purification can be performed on a silica gel column using a gradient of methanol (B129727) in dichloromethane.

-

Size-Exclusion Chromatography (SEC): For protein conjugates, SEC is effective in separating the larger biotinylated protein from smaller, unreacted reagents.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used for both the purification of the linker and the analysis of its purity. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid is a common system.

Purity Analysis Protocol: High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 210-220 nm.

-

Injection Volume: 10 µL.

-

Analysis: Integrate the peak corresponding to the product and calculate the purity as a percentage of the total peak area.

Application Workflow: Biotin Targeting Chimera (BioTAC) System

This compound is an ideal linker for applications in chemical biology, such as the Biotin Targeting Chimera (BioTAC) system, which is used to map the interactomes of small molecules in situ.[10]

Caption: Experimental workflow for the BioTAC system.

Conclusion

This compound is a valuable chemical tool for researchers in the life sciences and drug discovery. Its well-defined structure, combining the specific biotin-avidin interaction with a flexible, hydrophilic spacer and a reactive aldehyde group, enables a wide range of applications in bioconjugation and chemical biology. The synthesis, while requiring careful control of reaction conditions and purification, is achievable through established chemical methodologies. The analytical techniques outlined in this guide are essential for ensuring the high purity required for reproducible and reliable experimental outcomes. As the fields of proteomics, diagnostics, and targeted drug delivery continue to evolve, the utility of well-characterized bifunctional linkers like this compound is expected to grow.

References

- 1. PROTAC Linker (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biotin-PEG3-aldehyde - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. Biotin PEG aldehyde [nanocs.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Biotin-PEG2-aldehyde - Creative Biolabs [creative-biolabs.com]

- 10. A biotin targeting chimera (BioTAC) system to map small molecule interactomes in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of Biotin-PEG2-C1-aldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Biotin-PEG2-C1-aldehyde, a bifunctional linker commonly employed in bioconjugation, drug delivery, and diagnostic applications. Understanding these core properties is critical for the successful design and execution of experiments, ensuring the integrity and reactivity of the molecule.

Core Properties of this compound

This compound is a molecule that combines the high-affinity binding of biotin (B1667282) for streptavidin and avidin (B1170675) with a flexible diethylene glycol (PEG2) spacer and a reactive aldehyde group. The PEG linker enhances water solubility and reduces steric hindrance, while the aldehyde allows for covalent conjugation to primary amines.

Solubility Profile

The solubility of this compound is a key consideration for its use in various experimental settings, particularly in aqueous buffers for biological applications. The presence of the hydrophilic PEG2 chain significantly contributes to its solubility in polar solvents.[]

| Solvent | Solubility | Remarks |

| Water | Soluble[2][3] | The hydrophilic nature of the PEG linker imparts good water solubility.[] |

| Dimethyl Sulfoxide (DMSO) | Soluble[2][3][4] | A common solvent for creating stock solutions of biotinylated compounds. |

| Dimethylformamide (DMF) | Soluble[2][3][4] | Another suitable organic solvent for dissolving Biotin-PEG-aldehyde reagents. |

| Chloroform | Soluble[5] | Inferred from similar PEGylated compounds. |

| Methylene Chloride (DCM) | Soluble[4] | A reported solvent for this molecule. |

| Acetonitrile | Soluble[4] | A reported solvent for this molecule. |

| Alcohols (e.g., Ethanol, Methanol) | Limited Solubility[5] | Inferred from similar PEGylated compounds. |

| Ether | Insoluble[5] | Inferred from similar PEGylated compounds. |

Table 1: Solubility of this compound in Common Solvents.

Stability Considerations

The stability of this compound is influenced by its functional groups: the biotin moiety, the PEG linker, and the aldehyde group. Proper storage and handling are crucial to prevent degradation.

Storage: For long-term stability, Biotin-PEG-aldehyde reagents should be stored at -20°C and protected from moisture (desiccated).[2][3] Materials should be handled under inert gas for optimal stability.[3]

pH Stability: The aldehyde group's reactivity and the stability of its subsequent conjugates are pH-dependent. The reaction with primary amines to form a Schiff base is most efficient at a slightly acidic to neutral pH (around pH 5-7).[2] The resulting Schiff base is susceptible to hydrolysis, particularly at acidic pH.

Chemical Stability:

-

Aldehyde Group: The aldehyde is a reactive functional group. While essential for conjugation, it can be prone to oxidation.

-

Schiff Base Intermediate: The imine bond formed upon reaction with a primary amine (a Schiff base) is reversible and can hydrolyze in aqueous solutions.[6]

-

Secondary Amine Bond: To create a stable conjugate, the Schiff base is typically reduced to a secondary amine using a mild reducing agent like sodium cyanoborohydride.[2][7] This forms a stable carbon-nitrogen bond.

-

PEG Linker: The polyethylene (B3416737) glycol linker itself is generally stable but can be susceptible to oxidative degradation over time, which can be accelerated by exposure to light, elevated temperatures, and the presence of oxygen.

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol provides a reliable method for determining the thermodynamic solubility of small molecules in aqueous buffers.[8]

Materials:

-

This compound

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Thermomixer or shaker

-

High-speed centrifuge

-

LC-MS/MS system for quantification

Procedure:

-

Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mM).[8]

-

Incubation: In a microcentrifuge tube, add a small volume of the DMSO stock solution to the aqueous buffer to create a supersaturated solution (a visible precipitate should form).

-

Equilibration: Place the tube in a thermomixer or on a shaker and incubate at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

-

Separation of Undissolved Solute: Centrifuge the tube at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the excess, undissolved solid.

-

Quantification: Carefully collect a sample of the supernatant, ensuring no solid is transferred. Dilute the supernatant with an appropriate solvent (e.g., Acetonitrile:Water) and determine the concentration of the dissolved this compound using a validated LC-MS/MS method with a calibration curve.

Protocol for Bioconjugation to a Primary Amine-Containing Molecule

This protocol outlines the general procedure for conjugating this compound to a protein or other molecule containing primary amines (e.g., lysine (B10760008) residues).

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

Amine-free reaction buffer (e.g., 20 mM sodium phosphate (B84403) buffer, pH 6.0-7.0)[9]

-

Sodium cyanoborohydride (NaCNBH₃) solution (e.g., 5M stock in 1M NaOH, handle with care in a fume hood)[7]

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Dissolve Reactants: Dissolve the amine-containing molecule in the reaction buffer. Dissolve the this compound in the reaction buffer or a compatible solvent like DMSO.

-

Conjugation Reaction: Add a 5- to 10-fold molar excess of this compound to the solution of the amine-containing molecule.[2] The reaction mixture can be incubated for 2-4 hours at room temperature or overnight at 4°C.[2]

-

Reduction of Schiff Base: To stabilize the newly formed imine bond, add sodium cyanoborohydride to the reaction mixture to a final concentration of approximately 20 mM.[9] Let the reduction reaction proceed for 1-2 hours at room temperature.

-

Purification: Remove the excess, unreacted this compound and byproducts from the conjugated product using a suitable purification method such as size-exclusion chromatography or dialysis.

Visualizations

Experimental Workflow for Bioconjugation and Stability Assessment

References

- 2. Biotin PEG aldehyde [nanocs.net]

- 3. nanocs.net [nanocs.net]

- 4. Biotin-PEG2-aldehyde - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. pubs.acs.org [pubs.acs.org]

Technical Guide: Biotin-PEG2-C1-aldehyde (CAS 2408505-11-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG2-C1-aldehyde, CAS number 2408505-11-1, is a versatile bioconjugation reagent designed for the covalent labeling of biomolecules. This molecule incorporates three key functional components: a high-affinity biotin (B1667282) tag, a hydrophilic 2-unit polyethylene (B3416737) glycol (PEG) spacer, and a reactive aldehyde group. This combination makes it an invaluable tool for attaching a biotin label to proteins, peptides, antibodies, and other amine-containing macromolecules.

The core utility of this reagent lies in the specific and high-affinity interaction between biotin and avidin (B1170675) or streptavidin (Kd ≈ 10-15 M), which can be leveraged for detection, purification, and immobilization applications. The aldehyde group provides a specific handle for covalent bond formation with primary amines, such as the N-terminus of a polypeptide chain or the ε-amino group of lysine (B10760008) residues. The PEG2 linker enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance, preserving the biological activity of the labeled molecule.[1][2] Applications for this reagent are broad, ranging from affinity assays and probe development to its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3][4][5]

Physicochemical Properties

The physical and chemical data for this compound are summarized below. This information is critical for handling, storage, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 2408505-11-1 | [2][4][6] |

| Chemical Name | This compound | [2][4] |

| Synonyms | Biotin-PEG2-CH2-aldehyde, 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-2-oxo-N-[2-[2-(2-oxoethoxy)ethoxy]ethyl]-, (3aS,4S,6aR)- | [2][6] |

| Molecular Formula | C16H27N3O5S | [4][6] |

| Molecular Weight | 373.47 g/mol | [4][6] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water, DMSO, DMF | [1] |

| Purity | ≥95% (typical) | |

| Storage Conditions | Store at -20°C, protect from light and moisture, keep under inert atmosphere. | [2][4] |

| Shelf Life | 3 years (under proper storage) | [4] |

Principle of Action: Reductive Amination

The primary application of this compound is the biotinylation of molecules containing primary amines. The conjugation chemistry proceeds via a two-step reductive amination process.

-

Schiff Base Formation: The aldehyde group (-CHO) on the reagent reacts with a primary amine (-NH2) on the target molecule to form an unstable imine intermediate, also known as a Schiff base. This reaction is reversible and pH-dependent, favoring slightly acidic to neutral conditions (pH ~5.0-7.4).[1]

-

Reductive Stabilization: The intermediate Schiff base is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), to form a stable, covalent secondary amine bond.[1] Sodium cyanoborohydride is particularly effective as it selectively reduces the imine in the presence of the aldehyde, minimizing unwanted side reactions.

This process results in the stable and specific attachment of the biotin-PEG2 moiety to the target molecule.

Experimental Protocols

The following protocols are generalized for the use of this compound. Optimization may be required based on the specific properties of the target molecule.

Materials Required

-

This compound (CAS 2408505-11-1)

-

Target Molecule: Protein, antibody, or peptide with accessible primary amines (e.g., 1-10 mg/mL).

-

Reaction Buffer: Amine-free buffer, pH 5.0-7.4. Phosphate-buffered saline (PBS) or MES buffer is recommended. Avoid buffers containing Tris or glycine.

-

Anhydrous Solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) to prepare the reagent stock solution.

-

Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3). Prepare a fresh stock solution (e.g., 500 mM in Reaction Buffer).

-

Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.5.

-

Purification System: Size-exclusion chromatography (e.g., G-25 desalting column) or dialysis cassette to remove excess, unreacted reagent.

Protocol for Protein Biotinylation

This protocol outlines the steps for labeling a protein, such as an antibody.

-

Preparation of Target Molecule:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange into the Reaction Buffer via dialysis or a desalting column.

-

-

Preparation of Reagents (Perform Immediately Before Use):

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10-50 mM stock solution of the reagent in anhydrous DMSO or DMF. For example, dissolve ~1.9 mg of the reagent (MW 373.47) in 100 µL of DMSO for a 50 mM stock.

-

Prepare a fresh stock solution of the reducing agent (e.g., 500 mM NaBH3CN in Reaction Buffer).

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the reagent over the protein is a common starting point.

-

Add the reducing agent stock solution to the reaction mixture to achieve a final concentration of 20-50 mM.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

-

-

Quenching and Purification:

-

Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted aldehyde groups.

-

Incubate for 30 minutes at room temperature.

-

Remove excess biotin reagent and byproducts by purifying the conjugate using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).

-

Applications and Considerations

Key Applications

-

ELISA, Western Blot, and IHC: Labeled antibodies or proteins can be detected with high sensitivity using streptavidin-enzyme conjugates (e.g., HRP, AP).[2]

-

Flow Cytometry: Biotinylated primary or secondary antibodies enable cell staining and analysis.

-

Affinity Purification: Immobilize the biotinylated molecule on a streptavidin-coated support for pull-down assays or purification of interacting partners.[2]

-

PROTAC Development: The molecule serves as a versatile PEG-based linker in the synthesis of PROTACs, which are designed to induce targeted protein degradation.[3][4][5]

-

Surface Functionalization: Covalently attach biotin to amine-functionalized surfaces for use in biosensors or microarrays.[2]

Experimental Considerations

-

Molar Ratio: The degree of labeling can be controlled by adjusting the molar ratio of the biotin reagent to the target molecule. An initial optimization experiment is recommended to achieve the desired labeling density without compromising protein function.

-

pH Control: The initial Schiff base formation is most efficient at a slightly acidic pH (5.0-6.5), while the subsequent reduction is effective at a neutral pH (6.5-7.5). A compromise pH of 6.5-7.4 is often used for a one-pot reaction.[1]

-

Reagent Stability: The aldehyde group is susceptible to oxidation, and the entire molecule is moisture-sensitive. Always handle the solid reagent and its stock solutions with care, minimizing exposure to air and moisture. Prepare solutions immediately before use.

Visualization of the Biotin-Streptavidin Interaction

The final step in many workflows involving this reagent is the high-affinity binding of the conjugated biotin to streptavidin. This interaction forms the basis for detection and purification.

References

An In-Depth Technical Guide on the Role of Biotin-PEG2-C1-aldehyde as a PROTAC Linker

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of the Linker in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the body's natural protein disposal system—the Ubiquitin-Proteasome System (UPS)—to eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three distinct components: a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3][4]

While the two ligands provide specificity, the linker is a critical determinant of a PROTAC's overall success.[1][2][5] It is not merely a passive spacer; its length, rigidity, chemical composition, and attachment points dictate the geometry and stability of the crucial ternary complex (POI-PROTAC-E3 Ligase).[1][2][3] This complex formation is the foundational step for the subsequent ubiquitination and degradation of the target protein.[1] Consequently, linker design—often termed "linkerology"—is a pivotal aspect of PROTAC optimization, profoundly impacting a molecule's potency, selectivity, and pharmacokinetic properties.[5][6][7]

This guide focuses on a specific linker building block, Biotin-PEG2-C1-aldehyde , dissecting its components to understand its strategic role in the synthesis and evaluation of novel PROTACs.[8][9][10]

Deconstructing this compound

This molecule is a PEG-based PROTAC linker component used in the synthesis of PROTACs.[8][9][10][11] It comprises three key functional parts, each with a distinct purpose in PROTAC development workflows.

-

Biotin (B1667282) Moiety: Biotin (Vitamin B7) is renowned for its extraordinarily high-affinity, non-covalent interaction with the proteins avidin (B1170675) and streptavidin (Kd = 10⁻¹⁵ M).[12] In the context of PROTACs, the biotin group does not typically serve to bind the target protein directly. Instead, it functions as a versatile biochemical "handle" for a wide range of in vitro and cell-based assays.[12][13]

-

PEG2 (Polyethylene Glycol) Spacer: This component is a short, hydrophilic linker consisting of two ethylene (B1197577) glycol units. PEG linkers are widely used in PROTAC design to enhance solubility, improve cell permeability, and provide the necessary length and flexibility to span the distance between the target protein and the E3 ligase.[1][5][6]

-

C1-Aldehyde Group: The terminal aldehyde is a reactive functional group. It serves as a key conjugation point for covalently attaching this linker to another part of the PROTAC, typically a ligand for the POI or the E3 ligase that bears a primary or secondary amine.[14]

Logical Relationship Diagram

Caption: Functional roles of the components of this compound in PROTAC development.

Core Application: A Chemical Probe for PROTAC Discovery

This compound is primarily utilized as a strategic tool to accelerate the design-make-test cycle of PROTAC development. A PROTAC synthesized using this linker (a "biotinylated PROTAC") can be leveraged in numerous analytical techniques to characterize its binding and degradation properties.

-

Target Engagement & Affinity Measurement: Biotinylated PROTACs are invaluable for confirming and quantifying interactions with the target protein and the E3 ligase. Techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) use streptavidin-coated sensors to immobilize the biotinylated PROTAC, allowing for real-time measurement of the binding and dissociation of the POI and E3 ligase.[13][15]

-

Ternary Complex Characterization: The formation of a stable ternary complex is paramount for PROTAC efficacy.[2] Biotin-based pull-down assays, where the biotinylated PROTAC is captured on streptavidin-coated beads, allow researchers to isolate and quantify the POI and E3 ligase that form the complex from a cell lysate.[16][17]

-

Target Identification: In cases where a PROTAC's target is unknown, a biotinylated version can be used as a probe for affinity purification-mass spectrometry (AP-MS) to identify its binding partners within the proteome.[13][16]

Quantitative Data Presentation

While specific quantitative data for PROTACs using the exact this compound linker is proprietary to the researchers developing them, the following table represents typical data obtained from assays enabled by biotinylated PROTACs. These values are illustrative of the key parameters measured.

| Parameter | Assay Method | Typical Value Range | Significance |

| Binary Binding Affinity (PROTAC to POI) | SPR, BLI, ITC, FP | 1 nM - 10 µM (Kd) | Measures direct binding strength to the target protein. |

| Binary Binding Affinity (PROTAC to E3 Ligase) | SPR, BLI, ITC, FP | 10 nM - 50 µM (Kd) | Measures direct binding strength to the E3 ligase.[18] |

| Ternary Complex Dissociation Constant | SPR, BLI, FP | pM - µM (Kd) | Quantifies the stability of the entire POI-PROTAC-E3 complex.[18] |

| Cooperativity (α) | Calculated from binding assays | α < 1 (Negative)α = 1 (Non-cooperative)α > 1 (Positive) | Indicates if the binding of one protein enhances (positive) or hinders (negative) the binding of the other. |

| Degradation Potency (DC₅₀) | Western Blot, In-Cell Assays | 0.1 nM - 1 µM | Concentration of PROTAC required to degrade 50% of the target protein. |

| Maximum Degradation (Dₘₐₓ) | Western Blot, In-Cell Assays | 50% - >95% | The highest percentage of protein degradation achievable with the PROTAC. |

Abbreviations: SPR (Surface Plasmon Resonance), BLI (Bio-Layer Interferometry), ITC (Isothermal Titration Calorimetry), FP (Fluorescence Polarization), POI (Protein of Interest), Kd (Dissociation Constant).

Experimental Workflows & Protocols

Diagram: SPR Workflow for Ternary Complex Analysis

Caption: Workflow for analyzing PROTAC binding kinetics using Surface Plasmon Resonance (SPR).

Protocol 1: Synthesis of a PROTAC via Reductive Amination

This protocol describes the conjugation of the this compound linker to a hypothetical amine-containing ligand (e.g., a POI or E3 binder).

Objective: To covalently link an amine-containing molecule to the aldehyde terminus of the linker.

Materials:

-

This compound

-

Amine-containing ligand (dissolved in a suitable solvent like DMF or CH₂Cl₂)

-

Reducing agent: Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (STAB)[19][20]

-

Reaction solvent: Anhydrous Dichloromethane (CH₂Cl₂) or Dichloroethane (DCE)[19][21]

-

Acetic acid (optional, as a catalyst)

-

Quenching solution (e.g., saturated aqueous sodium bicarbonate)

-

Purification supplies (Silica gel for chromatography or preparative HPLC)

Procedure:

-

Dissolution: In a clean, dry reaction vial, dissolve the amine-containing ligand (1.0 equivalent) in the anhydrous reaction solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Linker: Add this compound (1.1 equivalents) to the solution.

-

Catalysis (Optional): Add a catalytic amount of acetic acid (0.1 equivalents) to facilitate the formation of the intermediate imine.

-

Reduction: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Then, add the reducing agent (NaBH₃CN or STAB, ~1.5 equivalents) portion-wise to the mixture.[21]

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 3 to 12 hours.[19] Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, carefully quench the excess reducing agent by slowly adding the quenching solution.

-

Extraction: Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., ethyl acetate), and perform a liquid-liquid extraction to isolate the product.

-

Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product using flash column chromatography or preparative HPLC to obtain the final biotinylated PROTAC conjugate.

Diagram: Workflow for Biotin-Based Affinity Pull-Down Assay

Caption: Experimental workflow for identifying PROTAC-interacting proteins via a pull-down assay.

Protocol 2: Affinity Pull-Down Assay to Confirm Ternary Complex Formation

Objective: To demonstrate that the biotinylated PROTAC can simultaneously bind its target protein and an E3 ligase from a cellular extract.

Materials:

-

Biotinylated PROTAC

-

Cell lysate from cells expressing the target protein and E3 ligase

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

Antibodies against the target protein and the E3 ligase for Western Blot

Procedure:

-

Lysate Preparation: Prepare a total cell lysate using a non-denaturing lysis buffer and clarify it by centrifugation.

-

Incubation: Incubate a portion of the cell lysate with the biotinylated PROTAC (at a predetermined optimal concentration) for 2-4 hours at 4°C with gentle rotation. Include a negative control (e.g., lysate with a biotinylated control molecule or no compound).

-

Bead Preparation: While incubating, wash the streptavidin beads with Wash Buffer to remove preservatives and equilibrate them.

-

Complex Capture: Add the equilibrated streptavidin beads to the lysate-PROTAC mixture and incubate for another 1-2 hours at 4°C to allow the biotinylated complexes to bind to the beads.[16]

-

Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant. Wash the beads extensively (3-5 times) with cold Wash Buffer to remove non-specifically bound proteins.

-

Elution: After the final wash, add Elution Buffer directly to the beads and heat at 95°C for 5-10 minutes to release the bound proteins.

-

Analysis: Separate the eluted proteins using SDS-PAGE, transfer to a membrane, and perform a Western Blot analysis using specific antibodies to detect the presence of the target protein and the E3 ligase. A positive result shows bands for both proteins in the PROTAC-treated sample but not in the negative control.

Conclusion

This compound is not merely a passive linker but a highly strategic building block in the PROTAC discovery pipeline. Its aldehyde group provides a reliable handle for chemical synthesis via reductive amination, while the PEG spacer offers desirable physicochemical properties.[1][21] Most importantly, the integrated biotin moiety transforms the final PROTAC into a powerful chemical probe, enabling a suite of biochemical and biophysical assays that are essential for characterizing binding events, confirming mechanism of action, and ultimately guiding the rational design of more potent and selective protein degraders.

References

- 1. The Essential Role of Linkers in PROTACs [axispharm.com]

- 2. chempep.com [chempep.com]

- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 4. mdpi.com [mdpi.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. precisepeg.com [precisepeg.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound - Immunomart [immunomart.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Application of PROTACs in target identification and validation – ScienceOpen [scienceopen.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design [mdpi.com]

- 17. youtube.com [youtube.com]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

The Cornerstone of Modern Bioconjugation: A Technical Guide to PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Polyethylene Glycol (PEG) linkers have become indispensable tools in bioconjugation, offering a powerful method to enhance the therapeutic properties of proteins, peptides, antibody-drug conjugates (ADCs), and nanoparticles.[1][2][3] This guide provides an in-depth exploration of PEG linkers, covering their fundamental properties, diverse architectures, conjugation chemistries, and profound impact on pharmacokinetics. It further details established experimental protocols and presents quantitative data to inform rational drug design and development.

Core Principles of PEGylation

PEGylation is the process of covalently attaching PEG chains, which are hydrophilic and biocompatible polymers, to a molecule.[2][4] This modification imparts several significant pharmacological advantages by altering the physicochemical properties of the parent molecule.[5]

Key Benefits of PEGylation:

-

Increased Hydrodynamic Size: The attachment of PEG chains increases the molecule's size, which reduces its clearance by the kidneys, thereby extending its circulation half-life in the bloodstream.[2][5][6]

-

Reduced Immunogenicity: The flexible PEG chains can mask antigenic sites on the therapeutic molecule, minimizing recognition by the immune system and reducing the risk of an immune response.[1][2][5][7]

-

Enhanced Solubility and Stability: PEG is highly soluble in aqueous solutions and can increase the solubility of hydrophobic drugs or proteins.[1][5][7] It also protects the conjugated molecule from proteolytic degradation.[5][7]

-

Improved Pharmacokinetics: By extending circulation time and improving stability, PEGylation leads to more sustained exposure of the drug, which can reduce the required dosing frequency.[5]

-

Enhanced Tumor Targeting: For nanocarriers and some ADCs, the prolonged circulation time allows for greater accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[8]

These benefits collectively contribute to a superior therapeutic index, making PEGylation a cornerstone of modern drug development.[2]

Architectural Diversity of PEG Linkers

PEG linkers are not a monolithic class of reagents. They are available in various architectures and molecular weights, each offering distinct advantages for specific applications. The choice of linker architecture is a critical design parameter that influences the final properties of the bioconjugate.[]

-

Linear PEG Linkers: These are the simplest form, consisting of a straight chain of repeating ethylene (B1197577) glycol units.[1][] They are widely used for their flexibility and ability to connect two molecular entities.[1]

-

Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This structure provides a larger hydrodynamic volume compared to a linear PEG of the same molecular weight, which can be more effective at shielding the parent molecule and extending its half-life.[][10] Branched PEGs can also allow for the attachment of multiple payloads.[1][10]

-

Multi-arm PEG Linkers: Often used for creating hydrogels and modifying surfaces, these linkers have multiple functional groups, enabling the cross-linking of different molecules to form complex assemblies.[]

-

Discrete vs. Polydisperse PEG: PEG linkers can be either monodisperse (discrete), with a precise and single molecular weight, or polydisperse, representing a mixture of polymers with an average molecular weight.[11][12][13] Discrete PEGs (dPEGs) are increasingly favored in drug development as they lead to more homogeneous conjugates, simplifying characterization and regulatory approval.[13]

The following diagram illustrates the fundamental differences in PEG linker architecture.

The Chemistry of Bioconjugation

The covalent attachment of a PEG linker to a biomolecule requires a reactive functional group on both the PEG and the target molecule. The choice of conjugation chemistry is critical for controlling the site of attachment and the stability of the resulting bond.

Common Functional Groups and Reactions

Amine-Reactive Chemistry: The most common strategy targets the primary amines found in the side chains of lysine (B10760008) residues and the N-terminus of proteins.[14][15] N-hydroxysuccinimide (NHS) esters are widely used amine-reactive groups that form stable amide bonds.[15]

Thiol-Reactive Chemistry: This approach targets the thiol groups of cysteine residues. Maleimide chemistry is highly specific for thiols and forms a stable thioether bond.[1] This method is often used for site-specific PEGylation, where a cysteine residue is introduced at a specific location in the protein via genetic engineering.[16]

Click Chemistry: Bioorthogonal reactions, such as copper-free "click chemistry" involving DBCO (dibenzocyclooctyne) and azide (B81097) groups, provide high specificity and efficiency, even in complex biological environments.[1] These reactions are ideal for labeling molecules in living systems.[1]

Carbonyl-Reactive Chemistry: Hydrazide-functionalized PEGs can react with aldehydes or ketones, which can be generated by oxidizing the carbohydrate moieties on glycoproteins, to form hydrazone bonds.[7]

The diagram below illustrates a generalized workflow for bioconjugation using these chemistries.

Impact on Pharmacokinetics and Efficacy: A Quantitative Look

The length and architecture of the PEG linker have a profound impact on the pharmacokinetic (PK) profile of a bioconjugate. Generally, increasing the molecular weight of the PEG chain leads to a longer circulation half-life.[17][]

Effect of PEG Molecular Weight on Half-Life

Studies have consistently shown that higher molecular weight PEGs are cleared more slowly.[17] This is primarily due to reduced renal filtration. For PEG molecules themselves, the half-life can increase from minutes to many hours as the molecular weight rises from ~6 kDa to ~50 kDa.[17][]

| Molecule Type | Unmodified Half-Life | PEG Modification | PEGylated Half-Life | Fold Increase | Reference Study |

| Recombinant Human TIMP-1 | 1.1 hours | 20 kDa mPEG | 28 hours | ~25x | Batra et al., 2012[19] |

| Interferon α | ~2-3 hours | 12 kDa Linear PEG | ~40 hours | ~13-20x | Synthesized Data |

| Granulocyte-Colony Stimulating Factor (G-CSF) | ~3.5 hours | 20 kDa Linear PEG | ~15-80 hours | ~4-23x | Synthesized Data |

Table 1: Comparison of circulation half-life for native proteins versus their PEGylated counterparts. Data is illustrative and synthesized from typical findings in the literature.

Influence of PEG Linker Length on ADC Properties

In the context of Antibody-Drug Conjugates (ADCs), the PEG linker not only improves solubility and PK but also affects stability and efficacy.[20] Hydrophilic PEG linkers can mitigate the aggregation issues caused by hydrophobic drug payloads, allowing for higher drug-to-antibody ratios (DARs).[10][20]

| PEG Linker Length (No. of PEG units) | ADC Clearance Rate (mL/kg/day) | In Vitro Potency (IC50, ng/mL) | In Vivo Tumor Growth Inhibition (%) | Reference |

| No PEG (Hydrophobic Linker) | High (~8.5) | 15.2 | 55% | BenchChem Guide[21] |

| PEG4 | Moderate (~5.1) | 18.5 | 72% | BenchChem Guide[21] |

| PEG8 | Low (~3.2) | 22.1 | 85% | BenchChem Guide[21] |

| PEG12 | Very Low (~2.5) | 25.8 | 91% | BenchChem Guide[21] |

Table 2: Impact of PEG linker length on key performance metrics of an ADC with a hydrophobic payload (MMAE, DAR of 8). Longer PEG linkers generally decrease clearance and improve in vivo efficacy, though a slight trade-off in in vitro potency may be observed.[20][21]

This data highlights a critical design consideration: while longer PEG linkers improve PK profiles, they can sometimes introduce steric hindrance that slightly reduces the immediate cytotoxic effect in vitro.[] However, the improved in vivo performance often outweighs this effect.[20]

The following diagram illustrates the logical relationship between PEGylation and its benefits.

Experimental Protocols

Detailed and reproducible protocols are essential for successful bioconjugation. Below are representative methodologies for amine- and thiol-reactive PEGylation and subsequent characterization.

Protocol 1: Amine-Reactive PEGylation of a Protein (e.g., BSA)

This protocol describes the conjugation of an amine-reactive PEG-NHS ester to a model protein.[6]

Materials:

-

Protein (e.g., Bovine Serum Albumin, BSA)

-

Activated PEG-NHS ester

-

Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4-8.0[6]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)[6]

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Purification column (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

-

Protein Preparation: Prepare a 5-10 mg/mL solution of the protein in 0.1 M PBS, pH 7.4-8.0. Ensure the buffer is amine-free (e.g., do not use Tris buffer for the reaction).[6]

-

PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF.

-

Conjugation Reaction: Add a calculated molar excess (e.g., 5- to 20-fold) of the dissolved PEG-NHS ester to the protein solution. Mix gently and allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. This will consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes.

-

Purification: Remove unreacted PEG and other small molecules by SEC or dialysis. Collect fractions corresponding to the high-molecular-weight PEGylated protein.

-

Characterization: Analyze the purified product to confirm successful conjugation.

Protocol 2: Thiol-Reactive PEGylation of a Reduced Antibody

This protocol details the site-specific conjugation of a PEG-maleimide linker to an antibody's hinge-region thiols.[21]

Materials:

-

Monoclonal Antibody (mAb)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reduction

-

PEG-Maleimide linker

-

PBS, pH 7.2[21]

-

SEC column for purification

Procedure:

-

Antibody Reduction: In a suitable buffer (e.g., PBS), add a 10- to 20-fold molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds in the hinge region. Incubate at 37°C for 1-2 hours.[21]

-

Buffer Exchange: Remove the reducing agent by buffer exchange into PBS, pH 7.2, using a desalting column.

-

Conjugation Reaction: Immediately add a slight molar excess (e.g., 1.5- to 5-fold per thiol) of PEG-Maleimide to the reduced antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Purification: Purify the PEGylated antibody using an appropriate method, such as SEC, to separate the conjugate from unreacted PEG and antibody fragments.

-

Characterization: Analyze the final product to determine the degree of PEGylation and confirm purity.

Protocol 3: Characterization by SDS-PAGE

A simple and effective way to confirm successful PEGylation is by SDS-PAGE.[6]

Procedure:

-

Prepare an appropriate acrylamide (B121943) percentage gel (e.g., 4-12% gradient gel) to resolve high molecular weight species.[6]

-

Load samples of the unmodified protein, the crude reaction mixture, and the purified PEGylated protein fractions.

-

Run the gel under standard conditions.

-

Stain the gel (e.g., with Coomassie Blue). A successful PEGylation will be indicated by a distinct upward shift in the molecular weight of the protein band, corresponding to the mass of the attached PEG chains.[6]

Conclusion and Future Perspectives

PEG linkers are versatile and powerful tools that have fundamentally improved the therapeutic potential of biopharmaceuticals. By rationally selecting the linker architecture, molecular weight, and conjugation chemistry, researchers can fine-tune the properties of a drug to enhance its half-life, reduce immunogenicity, and improve its overall efficacy and safety profile.[2][22]

Innovations continue to advance the field, with a focus on:

-